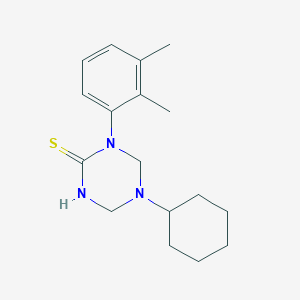![molecular formula C18H20N2O2S B5703606 4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)
4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTC-209 and has been studied extensively for its potential as an anti-cancer agent.
Mecanismo De Acción
PTC-209 works by inhibiting the activity of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells. BMI-1 is overexpressed in various types of cancer and is associated with poor prognosis. By inhibiting the activity of BMI-1, PTC-209 reduces the self-renewal capacity of cancer stem cells, leading to a reduction in tumor growth.
Biochemical and Physiological Effects:
PTC-209 has been shown to have minimal toxicity in normal cells and tissues. It selectively targets cancer stem cells, leaving normal cells unaffected. PTC-209 has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of PTC-209 is its specificity for cancer stem cells. This makes it a potential therapeutic agent for cancer treatment, as it targets the cells responsible for tumor growth and recurrence. However, PTC-209 has limitations in terms of its bioavailability and solubility, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on PTC-209. One potential area of research is the development of more potent and selective BMI-1 inhibitors. Another area of research is the optimization of PTC-209's pharmacokinetic properties to improve its bioavailability and solubility. Additionally, PTC-209's potential as an adjuvant therapy for cancer treatment should be further explored in preclinical and clinical studies. Finally, the role of BMI-1 in other diseases, such as neurodegenerative disorders and cardiovascular disease, should be investigated.
Métodos De Síntesis
PTC-209 is synthesized through a multi-step process that involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. The resulting compound is then reacted with 3-methoxyaniline to form 4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide. This compound is then reacted with carbon disulfide and potassium hydroxide to form PTC-209.
Aplicaciones Científicas De Investigación
PTC-209 has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells. PTC-209 has been shown to reduce the number of cancer stem cells in various types of cancer, including breast cancer, prostate cancer, and glioblastoma. Additionally, PTC-209 has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)carbamothioyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)13-7-9-14(10-8-13)17(21)20-18(23)19-15-5-4-6-16(11-15)22-3/h4-12H,1-3H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXGHVWFDPGHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

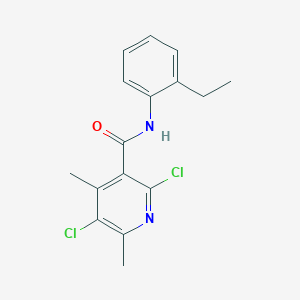
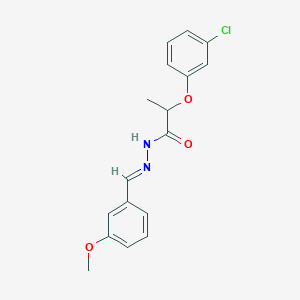
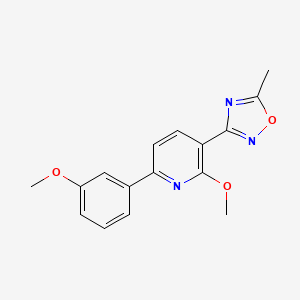
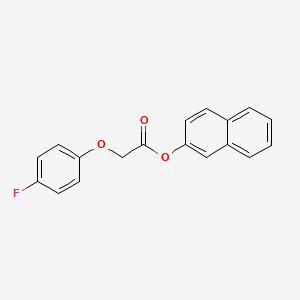
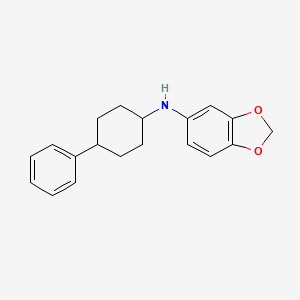
![1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5703569.png)
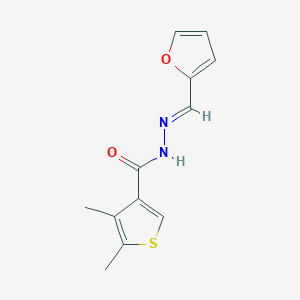
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5703581.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5703583.png)
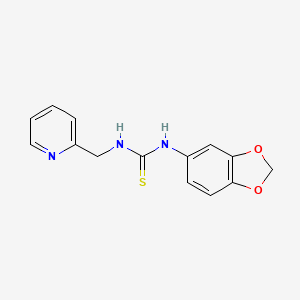
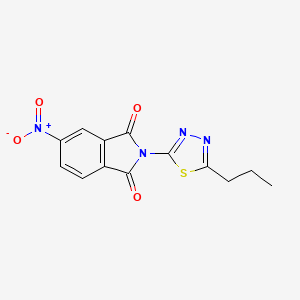
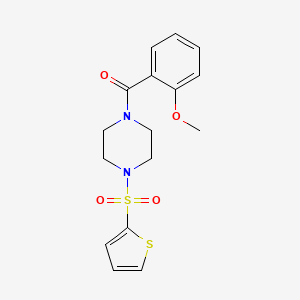
![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)
